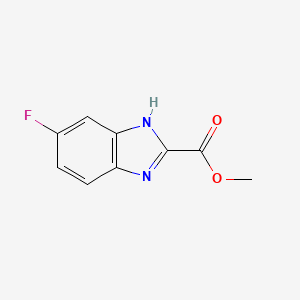

6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester

Description

6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester is a fluorinated benzimidazole derivative characterized by a fused bicyclic aromatic system. The compound features a fluorine atom at the 6-position of the benzimidazole core and a methyl ester group (-COOCH₃) at the 2-position.

Properties

IUPAC Name |

methyl 6-fluoro-1H-benzimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9(13)8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUUHHRJIZQRSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(N1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696275 | |

| Record name | Methyl 6-fluoro-1H-benzimidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885280-04-6 | |

| Record name | Methyl 6-fluoro-1H-benzimidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Fluorinated o-Phenylenediamine with Carboxylic Acid Derivatives

A common approach involves the condensation of 4-fluoro-1,2-phenylenediamine derivatives with carboxylic acid methyl esters or their activated derivatives under acidic conditions to form the benzimidazole core.

Procedure Example : A solution of 4,5-diamino-3-fluoro-2-(2-fluoro-phenylamino)-benzoic acid methyl ester is treated with diethoxymethane and p-toluene sulfonic acid in acetonitrile at 60-65°C for several hours. After reaction completion, pyridine is added, and the product precipitates upon cooling. The solid is filtered and dried to yield the benzimidazole methyl ester.

-

- Diethoxymethane (as a formaldehyde source)

- p-Toluene sulfonic acid monohydrate (acid catalyst)

- Solvent: Acetonitrile

- Temperature: 60-65°C

- Reaction time: Several hours until completion

Yield : Typically moderate, e.g., 44-55% depending on scale and purification.

Esterification via Methylation of Benzimidazole-2-Carboxylic Acid

In cases where the benzimidazole-2-carboxylic acid is available, methyl ester formation can be achieved by esterification using methanol under acidic or basic catalysis.

Procedure Example : The benzimidazole carboxylic acid is refluxed with methanol and a catalytic amount of acid (e.g., HCl) or base (NaOH, followed by acidification) to afford the methyl ester. After completion, the reaction mixture is neutralized, extracted, and purified.

-

- Solvent: Methanol or methanol/THF mixture

- Catalyst: Acid (HCl) or base (NaOH)

- Temperature: Reflux (60-70°C)

- Reaction time: 12 hours or until completion

Yield : Around 70% isolated yield reported.

Halogenation and Functional Group Manipulation

Selective halogenation (bromination or fluorination) at specific positions on the benzimidazole ring or phenyl substituents is performed using N-bromosuccinimide (NBS) or other halogenating agents under controlled low temperatures (-78°C to room temperature) to introduce or modify substituents before or after ester formation.

Example : Methyl 4-fluoro-5-[(2-fluorophenyl)amino]-1-methyl-1H-benzimidazole-6-carboxylate is brominated at -78°C using NBS in THF/methanol with p-toluene sulfonic acid as a catalyst.

Purpose : To obtain derivatives or intermediates for further functionalization or to improve biological activity.

Comparative Data Table of Preparation Steps

| Step Description | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization of diamino-fluorobenzoic acid methyl ester | Diethoxymethane, p-TsOH, acetonitrile | 60-65°C | Several hours | ~44-55 | Acid-catalyzed ring closure |

| Esterification of benzimidazole carboxylic acid | Methanol, HCl or NaOH followed by acidification | Reflux (60-70°C) | 12 hours | ~70 | Methyl ester formation |

| Bromination of methyl ester derivative | NBS, p-TsOH, THF/methanol | -78°C to RT | Minutes to hours | ~80 | Selective halogenation for further derivatization |

Research Findings and Notes

- The cyclization step is crucial and sensitive to reaction conditions; acid catalysis with p-toluene sulfonic acid provides good yields and purity.

- Esterification is efficiently performed under reflux with methanol and acid/base catalysis, with yields around 70%.

- Halogenation steps require careful temperature control to avoid overreaction or decomposition.

- Hydrogenation using Pd/C catalysts can be employed for reduction of nitro groups on intermediates prior to cyclization or esterification.

- Purification is generally achieved by filtration, recrystallization from ethanol or ethyl acetate, and sometimes chromatography for higher purity.

- The compound serves as a key intermediate in pharmaceutical syntheses, particularly for neurological drug candidates, emphasizing the importance of high purity and yield in preparation methods.

Chemical Reactions Analysis

6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Neurological Disorders : The compound has shown potential in drug development targeting conditions such as epilepsy and depression by modulating specific biological pathways. For instance, derivatives of this compound have been investigated for their ability to inhibit cyclooxygenase enzymes, which are crucial in inflammation and pain signaling pathways .

- Anti-Cancer Research : Research indicates that derivatives of this compound exhibit anti-cancer properties by inhibiting enzymes involved in tumor growth. Studies have demonstrated significant inhibition of cancer cell proliferation, suggesting its potential as a therapeutic agent .

Case Study: COX Inhibition

A study highlighted the synthesis of several benzimidazole derivatives, including those based on this compound. These compounds exhibited notable cyclooxygenase inhibition, with IC50 values indicating strong anti-inflammatory activity compared to standard drugs like diclofenac .

Agricultural Chemistry

In the agricultural sector, this compound is used in formulating agrochemicals:

- Pesticide Efficacy : It enhances the absorption and effectiveness of crop protection agents against pests. The incorporation of this compound into pesticide formulations has been shown to improve their performance significantly .

Material Science

The unique chemical properties of this compound make it a candidate for developing advanced materials:

- Coatings and Polymers : Research is ongoing into its potential applications in creating coatings that exhibit enhanced durability and resistance to environmental factors. This could lead to advancements in industries requiring high-performance materials .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard:

- Quantification Methods : It aids researchers in accurately quantifying related compounds in complex mixtures. Its role as a standard ensures reliable results in various analytical methods, enhancing the overall quality of research outputs .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Fluoro vs. Methyl vs. Chloro

6-Fluoro-1H-benzoimidazole-2-carboxylic acid ethyl ester

- Molecular Formula : C₁₀H₉FN₂O₂ (ethyl ester counterpart).

- This may enhance membrane permeability in biological systems.

6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester

- Molecular Formula : C₁₀H₁₀N₂O₂ ().

- Key Differences : The methyl group at position 6 is electron-donating, contrasting with fluorine’s electron-withdrawing effect. This substitution may reduce electrophilicity at the benzimidazole core, impacting reactivity in cross-coupling or nucleophilic substitution reactions.

5-Chloro-6-fluoro-1H-benzoimidazole-2-carboxaldehyde

Functional Group Variations: Ester vs. Aldehyde

- Methyl/Ethyl Esters : Esters are hydrolytically stable under physiological conditions compared to aldehydes, making them preferable prodrug candidates. The methyl ester (target compound) has lower molecular weight and higher polarity than the ethyl analog, affecting pharmacokinetics.

- Aldehyde Derivatives : The aldehyde group in 5-chloro-6-fluoro-1H-benzoimidazole-2-carboxaldehyde enables facile conjugation with amines or hydrazines, useful in bioconjugation or scaffold diversification.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Functional Group | Key Properties |

|---|---|---|---|---|---|

| 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester | C₉H₇FN₂O₂ | 194.16 (calc.) | 6-Fluoro | Methyl ester | Moderate polarity, electrophilic core |

| 6-Fluoro-1H-benzoimidazole-2-carboxylic acid ethyl ester | C₁₀H₉FN₂O₂ | 208.19 (calc.) | 6-Fluoro | Ethyl ester | Higher lipophilicity |

| 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester | C₁₀H₁₀N₂O₂ | 190.20 | 6-Methyl | Methyl ester | Electron-donating substituent |

| 5-Chloro-6-fluoro-1H-benzoimidazole-2-carboxaldehyde | C₈H₄ClFN₂O | 198.59 | 5-Chloro, 6-Fluoro | Aldehyde | Reactive for bioconjugation |

Research Findings and Implications

- Electronic Effects : Fluorine’s electronegativity increases the acidity of adjacent protons, influencing hydrogen bonding and binding affinity in drug design.

- Solubility : Methyl esters exhibit higher aqueous solubility than ethyl analogs, critical for formulation.

- Reactivity : Aldehyde-containing derivatives () are versatile intermediates but require stabilization to prevent polymerization.

Biological Activity

6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester (CAS Number: 885280-04-6) is a synthetic compound that has garnered attention in various fields, particularly in pharmaceutical and biochemical research. Its unique structure, characterized by the presence of a fluorine atom and an imidazole ring, contributes to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H7FN2O2

- Molecular Weight : 182.16 g/mol

- Structure : The compound features a benzimidazole core with a carboxylic acid methyl ester functional group and a fluorine substituent at the 6-position.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts:

-

Pharmaceutical Applications

- Neurological Disorders : The compound acts as an intermediate in synthesizing pharmaceuticals targeting neurological conditions. Its ability to modulate biological pathways makes it a candidate for developing drugs aimed at treating disorders such as epilepsy and depression .

- Anti-Cancer Research : Studies have indicated that derivatives of this compound exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth and proliferation .

-

Biochemical Research

- Enzyme Inhibition : The compound has been utilized in studies investigating enzyme inhibition, particularly targeting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways .

- Receptor Binding Studies : Research has shown that it interacts with various receptors, providing insights into potential therapeutic targets for drug discovery .

- Agricultural Chemistry

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : By binding to active sites on enzymes such as COX, it can reduce the production of inflammatory mediators, leading to anti-inflammatory effects.

- Modulation of Receptor Activity : The compound’s interaction with specific receptors can alter signaling pathways critical for cellular responses, impacting processes such as apoptosis and cell proliferation.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

Q & A

Q. What are the typical synthetic routes for 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via esterification of 6-fluoro-1H-benzimidazole-2-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl) or through transesterification. Key optimizations include:

- Catalyst selection : Sulfuric acid (H₂SO₄) improves protonation of the carboxyl group, enhancing reactivity .

- Temperature control : Maintaining 60–80°C prevents thermal decomposition while ensuring complete esterification .

- By-product removal : Using a Dean-Stark trap to eliminate water shifts equilibrium toward product formation .

- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) tracks reaction progress .

Q. Which spectroscopic and crystallographic techniques are recommended for structural confirmation, and what key data should be observed?

- Methodological Answer :

- 1H/13C NMR :

- 1H NMR : A singlet at δ 3.9 ppm confirms the methyl ester group. Aromatic protons (benzimidazole ring) appear between δ 7.2–8.1 ppm .

- 13C NMR : Peaks at δ 167.5 (C=O) and 160.1 (C-F) validate the ester and fluorine substituent .

- IR spectroscopy : A strong C=O stretch at ~1705 cm⁻¹ .

- X-ray crystallography : Resolves planar benzimidazole geometry and C-F bond length (~1.34 Å) .

Q. How can researchers assess purity and identify common synthetic by-products of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with acetonitrile/water (70:30) gradient. Detect unreacted carboxylic acid (retention time ~3.2 min) and di-ester by-products (~5.8 min) .

- GC-MS : Employ a polar column (e.g., HP-5MS). Methyl ester fragments (m/z 161) and fluorine-specific ions (m/z 19) confirm identity. Contaminants like residual methanol (m/z 32) are detectable .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the reactivity and electronic properties of this benzimidazole derivative?

- Methodological Answer :

- Density Functional Theory (DFT) : Use B3LYP/6-31G* basis sets to calculate HOMO-LUMO gaps (predicting charge transfer) and electrostatic potential surfaces (identifying nucleophilic sites at benzimidazole nitrogens) .

- Software : Gaussian or ORCA packages model reaction pathways for fluorination or ester hydrolysis .

Q. How should discrepancies between experimental and theoretical spectroscopic data be resolved?

- Methodological Answer :

- NMR validation : Compare experimental shifts with computed GIAO (Gauge-Including Atomic Orbital) chemical shifts. Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects .

- X-ray cross-check : Use crystallographic data to validate bond lengths/angles. For example, C-F bond deviations >0.02 Å may indicate computational basis set limitations .

Q. What methodologies are effective in studying the compound's stability under various pH and temperature conditions?

- Methodological Answer :

- Accelerated stability studies : Incubate samples in buffers (pH 1–13) at 40–60°C for 1–4 weeks. Analyze degradation via LC-MS:

- Acidic conditions : Hydrolysis to 6-fluoro-1H-benzimidazole-2-carboxylic acid (m/z 147) .

- Basic conditions : Ester saponification products (m/z 133) .

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life at 25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.